molecular formula C9H11NO5 B12400657 Clavulanic Acid Methyl Ester-13CD3

Clavulanic Acid Methyl Ester-13CD3

Cat. No.: B12400657
M. Wt: 217.20 g/mol
InChI Key: HTABQNQMGKGBDT-AWAHQAQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clavulanic Acid Methyl Ester-13CD3 involves the incorporation of stable isotopes, specifically deuterium and carbon-13, into the clavulanic acid structure. The synthetic route typically starts with the precursor clavulanic acid, which undergoes esterification with methanol labeled with carbon-13 and deuterium . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces clavuligerus to produce clavulanic acid, followed by chemical modification to introduce the stable isotopes . The production process is optimized to achieve high yields and purity, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions: Clavulanic Acid Methyl Ester-13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Clavulanic Acid Methyl Ester-13CD3 functions as a β-lactamase inhibitor, similar to clavulanic acid. It binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics . This inhibition enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets include various β-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: Clavulanic Acid Methyl Ester-13CD3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

217.20 g/mol

IUPAC Name

trideuterio(113C)methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3

InChI Key

HTABQNQMGKGBDT-AWAHQAQTSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2

Canonical SMILES

COC(=O)C1C(=CCO)OC2N1C(=O)C2

Origin of Product

United States

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